molecular formula C18H16N4O2S B6550085 2-[(4-ethoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1040646-50-1

2-[(4-ethoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B6550085
CAS No.: 1040646-50-1
M. Wt: 352.4 g/mol
InChI Key: LLNUIWZOXNQLPN-UHFFFAOYSA-N
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Description

The compound “2-[(4-ethoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which permits them to inhibit replication of both bacterial and cancer cells .


Synthesis Analysis

The synthesis of thiadiazole derivatives involves a multicomponent reaction using vanadium oxide loaded on fluorapatite as a catalyst . The one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature gives an excellent yield of products .


Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX . The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiadiazole derivatives include the reaction of 2-amino-1,3,4-thiadiazoles with ethyl cyanoacetate and tandem reduction and deamination in the presence of phosphorus pentoxide–formic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are determined by their structural properties. The multiple active sites (Lewis/Brønsted acidic and basic sites) present could facilitate different valuable organic conversions .

Future Directions

Thiadiazole derivatives have shown significant therapeutic potential . They possess a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial . Therefore, they can be considered as potential anticancer agents . Future research could focus on modifying the structure of known derivatives with documented activity to design new antitumor agents .

Properties

IUPAC Name

2-(4-ethoxyanilino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-3-24-13-7-5-12(6-8-13)19-17-21-22-16(23)14-10-11(2)4-9-15(14)20-18(22)25-17/h4-10H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNUIWZOXNQLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=CC(=C4)C)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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